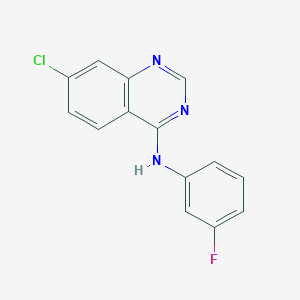

7-chloro-N-(3-fluorophenyl)quinazolin-4-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

7-chloro-N-(3-fluorophenyl)quinazolin-4-amine is a synthetic intermediate used in the synthesis of various pharmaceutical compounds . It is a part of the quinazoline family, which is known for its wide range of biological properties .

Synthesis Analysis

The synthesis of this compound involves a three-step process from readily available starting materials . The process includes the synthesis, isolation, and characterization of novel intermediates, which are then applied in the alkylation step for the final synthesis . The protocol has been reported to yield excellent results over conventional synthetic methodologies .Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a quinazoline ring, a benzene ring, and a morpholine ring . The quinazoline and benzene rings are nearly coplanar, while the morpholine ring is almost perpendicular to the quinazoline ring .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the alkylation step . The isolation of intermediates in the process effectively replaces high boiling solvents with low boiling ones and eliminates the base from the reaction .Wissenschaftliche Forschungsanwendungen

Optoelectronic Materials Development

Quinazolines, including derivatives like 7-chloro-N-(3-fluorophenyl)quinazolin-4-amine, have been extensively explored in the synthesis and application for optoelectronic materials. They are pivotal in creating novel optoelectronic materials due to their incorporation into π-extended conjugated systems, proving valuable for fabricating materials for organic light-emitting diodes (OLEDs), including white OLEDs and highly efficient red phosphorescent OLEDs. These derivatives serve as the backbone for developing materials with electroluminescent properties and for applications in photo- and electroluminescence, highlighting their importance in advancing technology in electronic devices and luminescent elements (Lipunova et al., 2018).

Anticancer Research

Research into quinazoline derivatives has also shown their potential in anticancer treatments. These compounds, including structures similar to this compound, have been highlighted for their broad spectrum of biological activities, such as anticancer, antibacterial, anti-inflammatory, and antihypertensive activities. Quinazolines inhibit EGFR and have been explored for their ability to inhibit a wide panel of other therapeutic protein targets, showcasing their potential in developing novel anticancer drugs (Ravez et al., 2015).

Antimicrobial and Antibacterial Activities

Quinazoline derivatives have been identified for their significant antimicrobial and antibacterial properties. The structural framework of quinazolines, such as this compound, enables the development of novel bioactive molecules with potential medicinal agents. These derivatives have been synthesized and shown antibacterial activity against various bacteria, emphasizing their role in combating antibiotic resistance and the development of new therapeutic agents (Tiwary et al., 2016).

Hepatoprotective and Nephroprotective Activities

Research has also indicated the hepatoprotective and nephroprotective potential of quinazoline derivatives. These compounds, including similar structures to this compound, have been explored for their protective effects against various drugs and toxic agents, suggesting their utility in developing treatments for liver and kidney-related disorders (Pingili et al., 2019).

Wirkmechanismus

Target of Action

The primary target of the compound 7-chloro-N-(3-fluorophenyl)quinazolin-4-amine is the epidermal growth factor receptor (EGFR) tyrosine kinase . EGFR is often overexpressed in certain human carcinoma cells, such as lung and breast cancer cells .

Mode of Action

This compound acts as an inhibitor of the EGFR tyrosine kinase. It binds to the adenosine triphosphate (ATP)-binding site of the enzyme . This interaction inhibits the intracellular phosphorylation of numerous tyrosine kinases associated with transmembrane cell surface receptors, including the tyrosine kinases associated with EGFR .

Biochemical Pathways

The inhibition of EGFR tyrosine kinase by this compound affects the modulation of growth factor signaling . This results in the disruption of several downstream pathways, including cell proliferation, apoptosis, angiogenesis, and cell migration .

Result of Action

The molecular and cellular effects of this compound’s action include the inhibition of cell proliferation, induction of apoptosis, and reduction of angiogenesis and cell migration .

Zukünftige Richtungen

Quinazoline derivatives, including 7-chloro-N-(3-fluorophenyl)quinazolin-4-amine, have shown promise in the field of cancer treatment . New quinazoline-based compounds are being designed and synthesized as potential drugs of anticancer potency against various types of cancers . This suggests a promising future direction for the research and development of this compound and related compounds.

Biochemische Analyse

Biochemical Properties

It is known that quinazolinone derivatives have been studied for their interactions with various enzymes and proteins

Cellular Effects

Some quinazolinone derivatives have been shown to have antiproliferative activity against various cancer cell lines

Molecular Mechanism

It is known that some quinazolinone derivatives act as tyrosine kinase inhibitors, specifically targeting the epidermal growth factor receptor (EGFR) pathway

Temporal Effects in Laboratory Settings

Some studies have shown that certain quinazolinone derivatives can induce apoptosis in cancer cells over time .

Metabolic Pathways

It is known that some quinazolinone derivatives are involved in various metabolic pathways

Eigenschaften

IUPAC Name |

7-chloro-N-(3-fluorophenyl)quinazolin-4-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9ClFN3/c15-9-4-5-12-13(6-9)17-8-18-14(12)19-11-3-1-2-10(16)7-11/h1-8H,(H,17,18,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNNNCIQDDNNXGE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)NC2=NC=NC3=C2C=CC(=C3)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9ClFN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-methyl-N-[2-(pyrazin-2-yl)ethyl]propanamide](/img/structure/B2715125.png)

![1-[(3-chloro-4-methoxyphenyl)sulfonyl]-4-methyl-1H-imidazole](/img/structure/B2715126.png)

![3-[(2-Carboxyethyl)carbamoyl]propanoic acid](/img/structure/B2715131.png)

![1-[2-(3,4-Dimethoxyphenyl)imidazo[1,2-A]pyridin-3-ylmethyl]piperidine-4-carboxylic acid](/img/structure/B2715139.png)

![Methyl 3-(2,4-dichlorophenoxymethyl)-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxylate](/img/structure/B2715140.png)